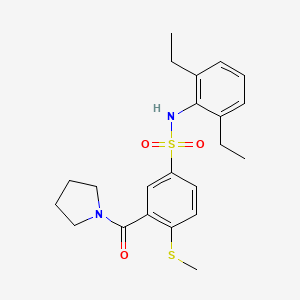![molecular formula C22H23BrN2O4 B12472629 2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12472629.png)
2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aromatic amine, a pyrrolidine ring, and a carboxylate ester, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the brominated aromatic amine and the pyrrolidine ring. One common method involves the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Chloro-2-methylphenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate
- 2-[(4-Fluoro-2-methylphenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate
Uniqueness
2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying the effects of halogenation on chemical and biological properties.
Eigenschaften
Molekularformel |
C22H23BrN2O4 |
|---|---|
Molekulargewicht |
459.3 g/mol |
IUPAC-Name |
[2-(4-bromo-2-methylanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23BrN2O4/c1-14-3-5-16(6-4-14)11-25-12-17(10-21(25)27)22(28)29-13-20(26)24-19-8-7-18(23)9-15(19)2/h3-9,17H,10-13H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
YXXFFGHBJXRDEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OCC(=O)NC3=C(C=C(C=C3)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![naphthalen-1-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12472548.png)
![2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl-](/img/structure/B12472566.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B12472581.png)

![2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12472593.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12472594.png)
![5-Chloro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12472596.png)
![4-[(2-Chlorophenyl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B12472601.png)
![2-{4-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12472611.png)
![4,9,14-trimethyl-3,8,13-tri(propan-2-yl)-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B12472613.png)
![N-(3-chloro-4-methoxyphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12472618.png)
![2-[4-(2,3-Dimethylphenoxy)phenyl]-5-nitroisoindole-1,3-dione](/img/structure/B12472624.png)
